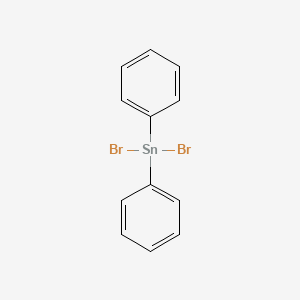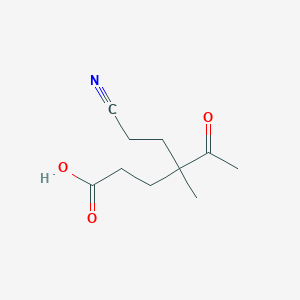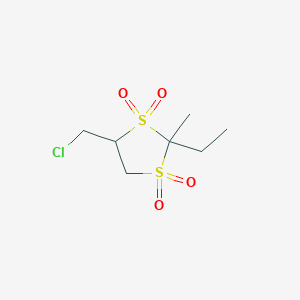
4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide is a unique organosulfur compound characterized by its dithiolane ring structure with two sulfur atoms and four oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide typically involves the reaction of 1,3-propanedithiol with a chloromethylating agent under controlled conditions. The reaction is often catalyzed by a Lewis acid or a Brönsted acid to facilitate the formation of the dithiolane ring . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of efficient catalysts and optimized reaction conditions can enhance the overall yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The dithiolane ring structure also contributes to its reactivity and potential biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane 1,1,3,3-tetraoxide: Similar in structure but lacks the chloromethyl group.
1,3-Dithiolane 1,1,3,3-trioxide: Contains one less oxygen atom compared to the tetraoxide.
1,3-Dithiane 1,1-dioxide: Contains fewer oxygen atoms and a different ring structure.
Uniqueness
4-(Chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide is unique due to its specific combination of functional groups and oxidation states.
Propriétés
Numéro CAS |
6623-95-6 |
|---|---|
Formule moléculaire |
C7H13ClO4S2 |
Poids moléculaire |
260.8 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-ethyl-2-methyl-1,3-dithiolane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C7H13ClO4S2/c1-3-7(2)13(9,10)5-6(4-8)14(7,11)12/h6H,3-5H2,1-2H3 |
Clé InChI |
CJYZXZOSIGSEAG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(S(=O)(=O)CC(S1(=O)=O)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


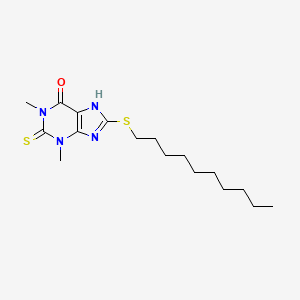
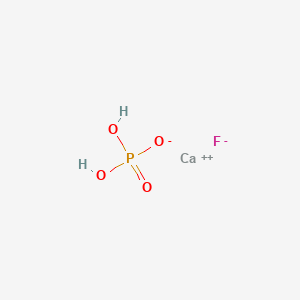
![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
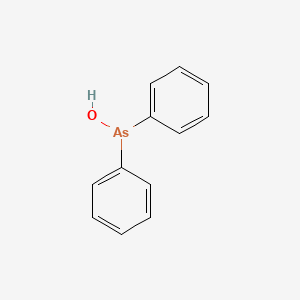

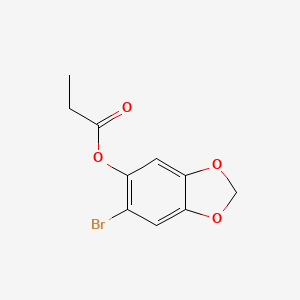
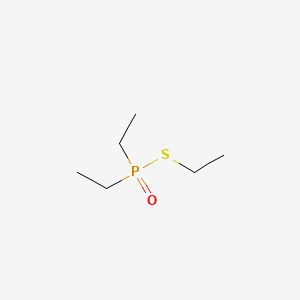

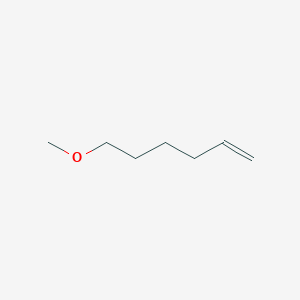
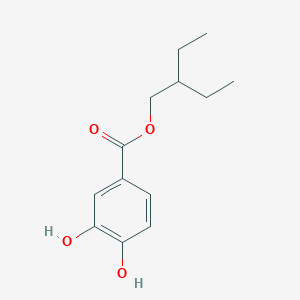
![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
